molecular formula C5H11Cl2N B601148 3-chloro-N-(2-chloroethyl)propan-1-amine CAS No. 42453-19-0

3-chloro-N-(2-chloroethyl)propan-1-amine

Cat. No.: B601148
CAS No.: 42453-19-0
M. Wt: 156.06
InChI Key:
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Description

3-chloro-N-(2-chloroethyl)propan-1-amine is a chemical compound with the molecular formula C5H11Cl2NThis compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical products .

Scientific Research Applications

3-chloro-N-(2-chloroethyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in cancer research.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

Target of Action

Ifosfamide Impurity E, also known as 3-chloro-N-(2-chloroethyl)propan-1-amine or (2-chloroethyl)(3-chloropropyl)amine, is an alkylating and immunosuppressive agent used in chemotherapy . It is chemically related to the nitrogen mustards and is a synthetic analog of cyclophosphamide . The primary targets of Ifosfamide Impurity E are DNA molecules, specifically at the guanine N-7 positions .

Mode of Action

It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The cytotoxic action is primarily through DNA crosslinks caused by alkylation by the isophosphoramide mustard at guanine N-7 positions .

Biochemical Pathways

The metabolism of Ifosfamide Impurity E is a delicate balance between a minor activation pathway (4-hydroxylation) and a toxification pathway (N-dechloroethylation) . Activation and deactivation of Ifosfamide in vivo and in rat liver microsomes proved to be mediated by different CYP isoenzymes: 3A (CYP3A) plus CYP2B1/ CYP2C11 and CYP3A, respectively .

Pharmacokinetics

Ifosfamide Impurity E is metabolized in the liver, primarily by the cytochrome P450 system . The pharmacokinetics of Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .

Result of Action

The result of Ifosfamide Impurity E’s action is cell death, achieved through the formation of intra and interstrand cross-links in DNA, which may result in cytotoxicity . It is used in the treatment of various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Action Environment

The action of Ifosfamide Impurity E can be influenced by various environmental factors. For instance, the presence of liver disease can affect the metabolism of the drug . Additionally, the drug’s efficacy and toxicity can be modulated by the metabolic pathways . It is also important to handle the compound with care to prevent spills, splashes, or inhaling fumes or dust .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloroethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-chloroethyl)propan-1-amine is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(2-chloroethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXKFOYOKSXOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42453-19-0
Record name 3-Chloro-N-(2-chloroethyl)propan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042453190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DZ5K6NPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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